2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide is systematically named according to IUPAC rules to reflect its polycyclic backbone and substituents. The core structure consists of a benzimidazo[1,2-c]quinazoline system, which integrates fused benzene, imidazole, and quinazoline rings. The substituents are defined as follows:
- A thioether group (-S-) at position 6 of the heterocyclic core.
- An acetamide moiety linked to the thioether group.
- A 3-methoxyphenyl group as the terminal substituent on the acetamide nitrogen.
The IUPAC name is derived by prioritizing the parent heterocycle (benzimidazo[1,2-c]quinazoline), followed by substituents in descending order of priority:
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxyphenyl)acetamide .
The structural formula (Figure 1) illustrates:
- A benzimidazo[1,2-c]quinazoline core with fused rings at positions 1,2-c.
- A sulfanyl group (-S-) at position 6, bridging the core to an acetyl group.
- An amide bond connecting the acetyl group to a 3-methoxyphenyl ring.
Table 1: Key Structural Features
| Feature | Position/Group |
|---|---|
| Parent heterocycle | Benzimidazo[1,2-c]quinazoline |
| Thioether linkage | C6 of core |
| Acetamide side chain | -NH-C(=O)-CH2-S- |
| Aromatic substituent | 3-Methoxyphenyl |
Alternative Nomenclatural Representations in Literature
The compound is referenced variably in scientific literature, reflecting differing naming conventions or synthetic pathways:
Substituent-based nomenclature :
Fused-ring prioritization :
Trivial/abbreviated forms :
Table 2: Common Synonyms
| Synonym | Source Citation |
|---|---|
| 2-((Benzoimidazo[1,2-c]quinazolin-6-yl)thio)-N-(3-methoxyphenyl)acetamide | |
| 6-S-(Acetamido)-N-(3-methoxybenzyl)benzimidazoquinazoline |
Molecular Formula and Weight Analysis
The molecular formula C23H18N4O2S confirms the compound’s composition:
- 23 Carbon atoms : Distributed across aromatic rings and substituents.
- 18 Hydrogen atoms : Includes aliphatic CH2 groups and aromatic protons.
- 4 Nitrogen atoms : Present in the imidazole and quinazoline rings.
- 2 Oxygen atoms : From the methoxy (-OCH3) and amide (-CONH-) groups.
- 1 Sulfur atom : In the thioether linkage.
Molecular Weight Calculation :
$$
\text{Weight} = (23 \times 12.01) + (18 \times 1.01) + (4 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 414.48 \, \text{g/mol}
$$
Experimental validation via mass spectrometry (LC-MS) reports a molecular ion peak at m/z = 414.5 , aligning with theoretical values.
Table 3: Elemental Composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 23 | 276.23 |
| H | 18 | 18.18 |
| N | 4 | 56.04 |
| O | 2 | 32.00 |
| S | 1 | 32.07 |
| Total | 414.48 |
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-16-8-6-7-15(13-16)24-21(28)14-30-23-26-18-10-3-2-9-17(18)22-25-19-11-4-5-12-20(19)27(22)23/h2-13H,14H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWBSZSEHJWMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide is a novel derivative of benzimidazole and quinazoline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a benzimidazole moiety fused with a quinazoline ring, linked to a thioether group and an acetamide functional group. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.
Research indicates that compounds in the benzimidazo[1,2-c]quinazoline class exhibit multiple mechanisms of action:
- Anticancer Activity : These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Effects : They possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : The thioether linkage is implicated in reducing inflammatory responses in various models.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Anticancer Studies :
- Antimicrobial Evaluation :
- Diabetes Management :
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives like 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. For instance, one study successfully synthesized a range of benzimidazo[1,2-c]quinazolines through copper-catalyzed reactions, highlighting the efficiency of these synthetic pathways under mild conditions .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to benzimidazo[1,2-c]quinazolines. For example:
- In vitro Studies : Compounds featuring similar structures have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against various bacterial strains .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to inhibit key bacterial enzymes or disrupt cellular processes critical for bacterial survival .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively documented:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines. In one notable study, specific derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM), indicating superior potency against human colorectal carcinoma cells (HCT116) .
- Selectivity : The selectivity index for these compounds suggests they may preferentially target cancer cells over normal cells, an essential factor in reducing side effects during cancer treatment .
Antitubercular Activity
Research has also indicated potential applications in treating tuberculosis:
- In vitro and In vivo Studies : Compounds derived from benzimidazole structures have shown activity against Mycobacterium tuberculosis. One study assessed both in vitro and in vivo efficacy using mouse models, revealing promising results for certain derivatives in inhibiting mycobacterial growth .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
Comparison with Similar Compounds
Compound 27e: 2-(4-((Benzo[4,5]imidazo[1,2-c]quinazolin-6-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
- Structural Similarities : Shares the benzimidazo[1,2-c]quinazoline core and a thioether bridge.
- Key Differences : Incorporates a triazole-methyl spacer and a 2-methoxyphenyl acetamide group.
- Activity : Exhibits potent α-glucosidase inhibition (IC₅₀ ~0.89 µM), outperforming the reference drug acarbose (IC₅₀ ~3.73 µM) . Molecular docking reveals hydrogen bonding with catalytic residues (Asp349, Arg439) and π-π stacking with Phe314, explaining its enhanced potency compared to derivatives lacking the triazole linker .
Compound W1: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
- Structural Similarities : Benzimidazole-thioacetamide backbone.
- Key Differences : Replaces quinazoline with a benzamide group and substitutes the 3-methoxyphenyl with a 2,4-dinitrophenyl group.
- Activity : Demonstrates antimicrobial and anticancer properties, with SAR indicating that electron-withdrawing groups (e.g., nitro) enhance activity compared to methoxy substituents .
Substituent Positional Isomers
N-(4-Methoxyphenyl) Analog (PubChem Entry)
- Structural Similarities : Identical core and linker but substitutes the 3-methoxyphenyl with a 4-methoxyphenyl group.
- Activity: Limited data available, but positional isomerism often impacts binding affinity. For example, in α-glucosidase inhibitors, 2-methoxyphenyl derivatives (e.g., 27e) show superior activity to 3- or 4-substituted analogs due to optimal steric and electronic interactions .
N-(2-Methoxyphenyl) Derivatives (e.g., 19e, 27e)
- Activity : The 2-methoxy group in 27e enhances α-glucosidase inhibition by aligning the methoxy oxygen for hydrogen bonding with Glu304, a key residue absent in 3-methoxy analogs .
Heterocycle Replacement Analogs
Benzothiazole Derivatives (EP3348550A1)
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Structural Differences : Replaces benzimidazoquinazoline with a benzothiazole core.
- Activity : Benzothiazoles are associated with kinase inhibition and antiviral activity. The trifluoromethyl group improves metabolic stability but may reduce α-glucosidase affinity compared to nitrogen-rich cores like benzimidazoquinazoline .
Pharmacophore and SAR Insights
Key Research Findings
α-Glucosidase Inhibition : The benzimidazoquinazoline core is critical for enzyme interaction, with substituent positioning (e.g., 2- vs. 3-methoxy) dictating potency. Triazole linkers in 27e improve binding via additional hydrogen bonds .
Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in W1) outperform electron-donating methoxy groups in benzimidazole derivatives .
Metabolic Stability : Fluorinated benzothiazoles (EP3348550A1) may offer better pharmacokinetic profiles but lack target specificity compared to nitrogen-rich heterocycles .
Preparation Methods
Thioether Linkage Formation
The thioether bridge at position 6 is introduced through nucleophilic displacement. Treatment of 6-chlorobenzimidazo[1,2-c]quinazoline with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C for 12 hours yields the mercapto intermediate. Subsequent reaction with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) facilitates thioether bond formation (Table 1).
Table 1: Thioether Formation Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (2.5 equiv) | |
| Temperature | 60°C, 8 hours | |
| Yield | 72–78% |
Amide Coupling and Final Assembly
The acetamide side chain is introduced via a two-step sequence. First, 2-chloroacetic acid is coupled to 3-methoxyaniline using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form 2-chloro-N-(3-methoxyphenyl)acetamide. This intermediate is then reacted with the mercaptobenzimidazo[1,2-c]quinazoline under optimized conditions (Section 1.1).
Acylation and Purification
Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to remove unreacted starting materials. Recrystallization from ethanol/water (4:1) enhances purity to >98%, as confirmed by HPLC.
Alternative Pathways and Comparative Analysis
Patent CN101357905B discloses a nitro reduction strategy applicable to analogous quinazoline systems. Adaptation to the target compound involves:
- Nitration of the quinazoline precursor at position 6 using fuming HNO₃/H₂SO₄.
- Reduction with iron powder in acetic acid to yield the 6-amino derivative.
- Thioether formation via diazotization and reaction with thiourea, followed by acetamide coupling.
This method achieves comparable yields (70–75%) but requires stringent temperature control (<5°C during diazotization).
Reaction Optimization and Scalability
Solvent and Catalytic Effects
Replacing DMF with dimethylacetamide (DMAc) improves reaction homogeneity, increasing thioether yield to 82%. Catalytic iodide (KI, 0.1 equiv) accelerates displacement kinetics by 30%.
Large-Scale Considerations
WO2021165818A1 highlights the importance of controlled cooling (0°C ramps) and inert atmospheres (N₂) for reproducibility at >100g scales. Filtration under reduced pressure and solvent recycling (e.g., DMF recovery via distillation) enhance process sustainability.
Analytical Characterization and Quality Control
Critical quality attributes are verified through:
Q & A
Q. What are the key considerations for synthesizing 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting benzimidazoquinazoline-thiol derivatives with chloroacetamide intermediates under anhydrous conditions (e.g., DMF, 60–80°C) .
- Substitution reactions : Introducing the 3-methoxyphenyl group via nucleophilic aromatic substitution (e.g., using NaH as a base in THF) .
Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to avoid side reactions), and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3) and thioether linkage (δ ~4.2 ppm for SCH2) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching C24H19N5O2S) .
- HPLC : To assess purity (>95% required for pharmacological studies) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility testing : Measure in PBS/DMSO mixtures to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust protonation states of the quinazoline ring or refine binding pocket definitions in molecular docking (e.g., AutoDock Vina vs. Glide) .
- Validate target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Explore off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) .
- Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce side products .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. How do substituents (e.g., 3-methoxyphenyl) influence pharmacokinetic properties?
- Methodological Answer :
- LogP measurements : Compare octanol-water partitioning to assess lipophilicity changes .
- Metabolic stability assays : Use liver microsomes to evaluate CYP450-mediated degradation .
- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
Q. What advanced techniques elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout screens : Identify genetic vulnerabilities in cells treated with the compound .
- Phosphoproteomics : Use LC-MS/MS to map kinase signaling pathway alterations .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines, serum concentrations, and incubation times .
- Control for batch variability : Compare multiple synthetic batches via HPLC and elemental analysis .
- Meta-analysis : Apply statistical models (e.g., random-effects models) to aggregate data from independent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
